5-(2-Phenylethyl)-1H-indole: Chemical Properties, Synthesis, and Pharmacological Applications in Kinase Inhibitor Design
5-(2-Phenylethyl)-1H-indole: Chemical Properties, Synthesis, and Pharmacological Applications in Kinase Inhibitor Design
Document Type: Technical Whitepaper Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals
Executive Summary
The functionalization of the indole core is a cornerstone of modern medicinal chemistry. Among its derivatives, 5-(2-phenylethyl)-1H-indole (CAS: 91459-41-5) serves as a critical synthetic intermediate and structural scaffold. Characterized by its lipophilic phenethyl extension at the C5 position, this compound provides essential steric bulk and hydrophobic interactions necessary for binding to deep kinase pockets. This whitepaper provides a comprehensive technical analysis of 5-(2-phenylethyl)-1H-indole, detailing its physicochemical architecture, modern synthetic methodologies, and its pivotal role as a precursor in the development of Checkpoint kinase 1 (Chk1) inhibitors.
Molecular Architecture & Physicochemical Profile
The molecular structure of 5-(2-phenylethyl)-1H-indole consists of a rigid, electron-rich indole bicyclic system conjugated to a flexible, lipophilic phenethyl group. This structural dichotomy allows the molecule to act as both a hydrogen-bond donor (via the indole N-H) and a hydrophobic anchor (via the phenethyl chain).
The physicochemical properties of this compound dictate its behavior in both synthetic environments and biological systems. The high lipophilicity (LogP ~4.2) and low polar surface area make it highly membrane-permeable, a desirable trait when incorporated into larger pharmacophores targeting intracellular kinases.
Table 1: Physicochemical Properties of 5-(2-Phenylethyl)-1H-indole
| Property | Value | Structural Significance |
| CAS Registry Number | 91459-41-5 | Unique identifier for the exact C5-substituted isomer[1]. |
| Molecular Formula | C₁₆H₁₅N | Defines the base alkaloid-like framework. |
| Molecular Weight | 221.30 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| Topological Polar Surface Area | 15.79 Ų | Extremely low TPSA, ensuring high lipophilicity and BBB permeability. |
| Hydrogen Bond Donors | 1 (Indole N-H) | Critical for hinge-region binding in kinase active sites. |
| Hydrogen Bond Acceptors | 1 (Indole N) | Participates in weak electrostatic interactions. |
| Rotatable Bonds | 3 | Provides conformational flexibility to the phenethyl tail. |
| LogP (Predicted) | ~4.2 | High hydrophobicity; drives partitioning into non-polar solvent phases. |
Strategic Synthetic Methodologies
The synthesis of 5-(2-phenylethyl)-1H-indole requires regioselective C-C bond formation at the C5 position of the indole ring. We outline two primary methodologies: the traditional two-step Sonogashira/Hydrogenation sequence, and a modern deaminative cross-electrophile coupling approach.
Pathway Visualization
Fig 1: Synthetic workflow of 5-(2-phenylethyl)-1H-indole and its downstream drug derivatives.
Protocol A: Sonogashira Coupling and Catalytic Hydrogenation
This is the most robust and widely utilized method for synthesizing 5-phenethylindoles, relying on the high reactivity of 5-iodoindole[1].
Step 1: Sonogashira Cross-Coupling
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Causality: The palladium catalyst facilitates the oxidative addition into the weak C-I bond of 5-iodoindole. The copper(I) iodide co-catalyst forms a highly reactive copper acetylide with phenylacetylene, which undergoes transmetalation with the palladium complex, ensuring high yields without requiring extreme temperatures.
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Procedure:
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In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1.0 equivalent of 5-iodoindole in anhydrous acetonitrile.
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Add 3.0 equivalents of triethylamine (Et₃N) to serve as the base for the deprotonation of the terminal alkyne.
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Introduce 0.05 equivalents of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and 0.10 equivalents of Copper(I) iodide (CuI).
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Dropwise, add 1.2 equivalents of phenylacetylene.
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Stir the reaction mixture at 50°C for 12 hours. Track progress via TLC (Hexanes:EtOAc 4:1) until the starting material is fully consumed.
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Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash column chromatography to isolate 5-(phenylethynyl)-1H-indole .
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Step 2: Selective Catalytic Hydrogenation
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Causality: The alkyne bridge must be fully reduced to an alkane without over-reducing the aromatic indole or phenyl rings. Using 10% Pd/C under strictly 1 atmosphere of hydrogen gas prevents the hydrogenation of the pyrrole moiety, which would otherwise yield an unwanted indoline byproduct.
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Procedure:
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Dissolve the purified 5-(phenylethynyl)-1H-indole in anhydrous methanol.
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Carefully add 10% w/w Palladium on Carbon (Pd/C).
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Evacuate the flask and backfill with hydrogen gas three times. Maintain a 1 atm H₂ atmosphere using a balloon.
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Stir vigorously at 25°C for 24 hours.
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Self-Validating Step: Filter the suspension through a tightly packed pad of Celite to completely remove the pyrophoric Pd/C catalyst. Wash the pad with excess methanol.
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Concentrate the filtrate in vacuo to yield the target 5-(2-phenylethyl)-1H-indole .
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Protocol B: Deaminative Reductive Cross-Electrophile Coupling
Recent advancements in nickel catalysis allow for the direct coupling of alkylpyridinium salts with aryl bromides. As demonstrated by Liao et al. (2019), 5-phenethyl-1H-indole can be synthesized via the cross-coupling of 1-phenethyl-2,4,6-triphenylpyridinium tetrafluoroborate with an aryl bromide using a nickel catalyst and manganese as a terminal reductant[2]. This method bypasses the need for alkyne intermediates and utilizing heavy precious metals like palladium, offering a more atom-economical pathway for specific library generation[2].
Pharmacological Applications: Targeting the Chk1 Pathway
The primary pharmacological value of 5-(2-phenylethyl)-1H-indole lies in its use as a highly specialized building block. It is extensively used in the synthesis of dipyrrolo[3,4-a:3,4-c]carbazole-1,3,4,6-tetraones , which are potent analogues of the natural product granulatimide[1].
Mechanism of Action
Granulatimide analogues are competitive inhibitors of Checkpoint kinase 1 (Chk1) . Chk1 is a serine/threonine kinase that plays a vital role in the DNA damage response (DDR). When cancer cells undergo replication stress or are exposed to DNA-damaging chemotherapy, the ATR kinase activates Chk1. Chk1 subsequently phosphorylates and inhibits Cdc25 phosphatases, preventing the activation of Cyclin-Dependent Kinases (CDKs) and arresting the cell cycle at the G2/M checkpoint to allow for DNA repair.
By incorporating the 5-phenethylindole scaffold into granulatimide analogues, researchers have achieved superior binding affinity in the Chk1 ATP-binding pocket. The phenethyl chain extends into a hydrophobic sub-pocket of the kinase, drastically increasing the inhibitory activity and rendering tumor cells highly sensitive to DNA-damaging agents by forcing them into premature mitosis (mitotic catastrophe)[1].
Signaling Pathway Visualization
Fig 2: Mechanism of action for 5-phenethylindole-derived granulatimide analogues inhibiting Chk1.
Analytical Characterization Signatures
To ensure the structural integrity of the synthesized 5-(2-phenylethyl)-1H-indole, the following analytical signatures are standard benchmarks for verification[2]:
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¹H NMR (400 MHz, CDCl₃): The diagnostic signals include the broad singlet of the indole N-H at ~8.0 ppm. The phenethyl chain presents as two distinct multiplets in the aliphatic region (approx. 2.90–3.05 ppm), integrating for 4 protons (the two -CH₂- groups). The aromatic region (6.50–7.50 ppm) will integrate for 9 protons (5 from the phenyl ring, 4 from the indole core).
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Mass Spectrometry (ESI-MS): High-resolution mass spectrometry (HRMS) should yield an [M+H]⁺ peak at m/z 222.1277 (calculated for C₁₆H₁₆N⁺).
References
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Deaminative Reductive Cross-Electrophile Couplings of Alkylpyridinium Salts and Aryl Bromides. Liao, J., Basch, C. H., Hoerrner, M. E., Talley, M. R., Boscoe, B. P., Tucker, J. W., Garnsey, M. R., Watson, M. P. Organic Letters, 2019.[Link]
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Synthesis and biological evaluation of new dipyrrolo[3,4-a:3,4-c]carbazole-1,3,4,6-tetraones, substituted with various saturated and unsaturated side chains via palladium catalyzed cross-coupling reactions. Bioorganic & Medicinal Chemistry, 2006, 14 (11), 3825-3834.[Link]
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5-phenethyl-1H-indole - CAS 91459-41-5 Chemical Properties. Molaid Chemical Database. [Link]
